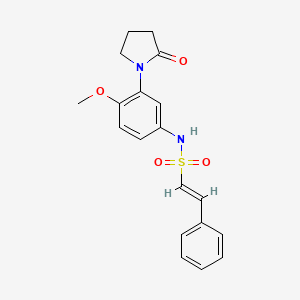![molecular formula C10H11ClF3N B2937319 [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1558243-09-6](/img/structure/B2937319.png)
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound characterized by a trifluorophenyl group attached to a cyclopropyl ring, which is further connected to a methanamine group and a hydrochloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the trifluorophenyl cyclopropyl intermediate. This intermediate can be synthesized through a cyclopropanation reaction using a suitable trifluorophenyl precursor and a cyclopropanation reagent such as diazomethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluorophenyl group can be oxidized to form trifluorophenol derivatives.
Reduction: : The amine group can be reduced to form secondary or tertiary amines.
Substitution: : The cyclopropyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Trifluorophenol derivatives.
Reduction: : Secondary or tertiary amines.
Substitution: : Substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluorophenyl group can influence the compound's binding affinity to receptors and enzymes, while the cyclopropyl ring can affect its overall stability and reactivity.
Comparación Con Compuestos Similares
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride: is unique due to its trifluorophenyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
[1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride
[1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine hydrochloride
[1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride
These compounds differ in their substituents, which can lead to variations in their reactivity, biological activity, and applications.
Propiedades
IUPAC Name |
[1-(2,3,4-trifluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-7-2-1-6(8(12)9(7)13)10(5-14)3-4-10;/h1-2H,3-5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRJCQQCVLJKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C(=C(C=C2)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2937237.png)
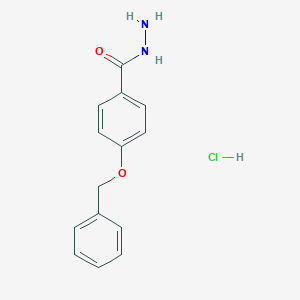
![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)
![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)
![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)
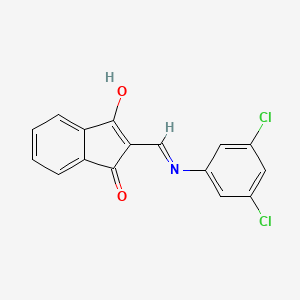
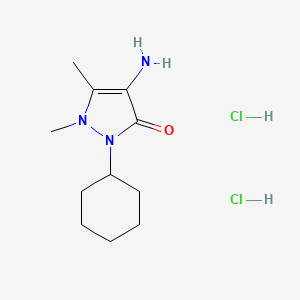
![1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea](/img/structure/B2937247.png)
![3-[Methyl(4-nitrophenyl)amino]propanenitrile](/img/structure/B2937248.png)
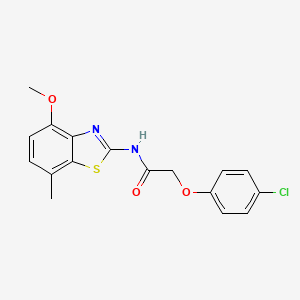
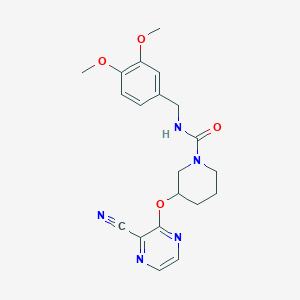
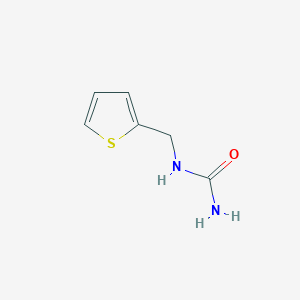
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
